molecular formula C24H23N5 B3025696 6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine CAS No. 1628502-91-9

6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine

Cat. No. B3025696
CAS RN: 1628502-91-9
M. Wt: 381.5
InChI Key: CIIVUDIZZJLXCN-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine is a novel compound that has been studied for its potential applications in various scientific and medical fields. This compound is composed of two heterocyclic rings, one pyridazine ring and one pyridinium ring, linked by a methylpiperazine bridge. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-viral, anti-bacterial, and anti-cancer properties. In addition, it has been studied for its potential as a therapeutic agent for several diseases, including Alzheimer's, Parkinson's, and Huntington's.

Scientific Research Applications

Neuroinflammation and Neurodegenerative Disorders

MW-150 has shown promise in modulating neuroinflammation, particularly in Alzheimer’s disease models. By inhibiting p38α MAPK, it reduces the phosphorylation of MAPK-activated protein kinase 2 (MK2) in glial cells. Additionally, it decreases the levels of interleukin-1β (IL-1β), a pro-inflammatory cytokine. This suggests potential therapeutic applications in neurodegenerative disorders characterized by inflammation .

Cognitive Enhancement and Learning & Memory

In aged amyloid precursor protein/presenilin 1 (APP/PS1) knock-in mice (a model of Alzheimer’s disease), MW-150 administration improved spatial reference memory performance. The compound reduced errors in the radial arm water maze, indicating cognitive enhancement. This finding underscores its relevance for memory-related research .

Behavioral Neuroscience

Researchers have explored MW-150’s impact on behavior. Its selective inhibition of p38α MAPK may influence neural circuits and behavioral responses. Further studies are needed to elucidate its effects on anxiety, depression, and other behavioral aspects .

Immunology and Inflammatory Diseases

Given its specificity for p38α MAPK, MW-150 could be valuable in studying immune responses. It may modulate cytokine production, cell migration, and inflammatory signaling pathways. Investigating its effects in autoimmune diseases or chronic inflammation is warranted .

Drug Development and Targeted Therapies

MW-150’s selectivity for p38α MAPK makes it an attractive candidate for drug development. Researchers are exploring its potential as a targeted therapy in various contexts, including cancer, where p38α MAPK plays a role in tumor progression .

Combination Therapies

MW-150 could be used synergistically with other compounds. For instance, combining it with oxidizing agents, adsorbents, or catalysts might enhance water treatment efficiency or improve drug delivery systems. Investigating such combinations is an exciting avenue for future research .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIVUDIZZJLXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine

CAS RN

1628502-91-9
Record name MW-150
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628502919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MW-150
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPZ68T461K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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